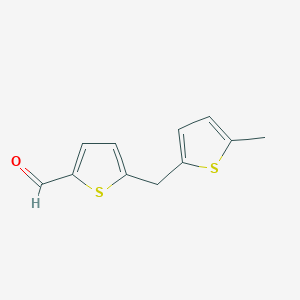
5-(5-Methyl-thiophen-2-ylmethyl)-thiophene-2-carbaldehyde
Cat. No. B8518601
M. Wt: 222.3 g/mol
InChI Key: UMWWADITUFOIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932272B2
Procedure details


Sodium iodide (6.4 g, 42.6 mmol) and trimethylsilyl chloride (4.6 g, 42.6 mmol) were suspended in acetonitrile (100 mL) on an ice bath, and (5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol described in Preparation Example 65 (2.0 g, 7.09 mmol) was added dropwise. After dropwise addition was completed, the reaction solution was gradually allowed to room temperature. A solution obtained by dissolving an aqueous solution of 2N sodium hydroxide (10.6 mL) and sodium thiosulfate pentahydrate (530 mg, 2.13 mmol) in water (5 mL) was added to the reaction solution that had been cooled on an ice bath, and the solution was stirred. Water and ethyl acetate were added to the reaction solution, which was then partitioned, and the organic layer was concetrated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (790 mg, 3.56 mmol, 50.2%) was obtained as a brown oil.



Name
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
Example 65
Quantity
2 g
Type
reactant
Reaction Step Three


Name
sodium thiosulfate pentahydrate
Quantity
530 mg
Type
reactant
Reaction Step Four




Name
Yield
50.2%
Identifiers


|
REACTION_CXSMILES
|
[I-].[Na+].C[Si](Cl)(C)C.[O:8]1CCO[CH:9]1[C:13]1[S:17][C:16]([CH:18]([C:20]2[S:21][C:22]([CH3:25])=[CH:23][CH:24]=2)O)=[CH:15][CH:14]=1.[OH-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O.C(OCC)(=O)C>[CH3:25][C:22]1[S:21][C:20]([CH2:18][C:16]2[S:17][C:13]([CH:9]=[O:8])=[CH:14][CH:15]=2)=[CH:24][CH:23]=1 |f:0.1,4.5,6.7.8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
(5-[1,3]dioxolane-2-ylthiophen-2-yl)-(5-methyl-thiophen-2-yl)-methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=CC=C(S1)C(O)C=1SC(=CC1)C
|
Step Three
[Compound]
|
Name
|
Example 65
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
sodium thiosulfate pentahydrate
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was gradually allowed to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction solution that
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled on an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then partitioned
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(S1)CC1=CC=C(S1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.56 mmol | |
| AMOUNT: MASS | 790 mg | |
| YIELD: PERCENTYIELD | 50.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
